Cas no 1008937-20-9 (1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate)

1-(Benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate is a specialized chemical compound featuring a dichloropyridine core functionalized with a benzylcarbamoyl ethyl ester group. This structure imparts unique reactivity, making it valuable as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. The presence of both the dichloropyridine moiety and the carbamoyl ester group allows for selective modifications, enabling applications in cross-coupling reactions or further derivatization. Its stability under standard conditions ensures ease of handling and storage. The compound is particularly useful in research and industrial settings where precise functionalization of pyridine derivatives is required.
1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate structure
1008937-20-9 structure
Product Name:1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate
CAS No:1008937-20-9
MF:C16H14Cl2N2O3
MW:353.19996213913
CID:6256348
PubChem ID:42899157
Update Time:2025-06-08

1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate
    • SMR000716557
    • MLS001080887
    • 1008937-20-9
    • Z16551610
    • [1-(benzylamino)-1-oxopropan-2-yl] 3,6-dichloropyridine-2-carboxylate
    • AKOS016849470
    • CHEMBL2136334
    • EN300-26593728
    • Inchi: 1S/C16H14Cl2N2O3/c1-10(15(21)19-9-11-5-3-2-4-6-11)23-16(22)14-12(17)7-8-13(18)20-14/h2-8,10H,9H2,1H3,(H,19,21)
    • InChI Key: CLSDEPDGYDZVRG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=C1C(=O)OC(C)C(NCC1C=CC=CC=1)=O)Cl

Computed Properties

  • Exact Mass: 352.0381477g/mol
  • Monoisotopic Mass: 352.0381477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 68.3Ų

1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26593728-0.05g
1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate
1008937-20-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate

Introduction to 1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate (CAS No. 1008937-20-9)

1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate, identified by the CAS number 1008937-20-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine derivatives class, a group of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates several key functional groups, including a benzylcarbamoyl moiety and ester functionalities, which contribute to its unique chemical properties and reactivity.

The benzylcarbamoyl group, characterized by its -NHCOCH₂Ph structure, is a common pharmacophore in drug design due to its ability to modulate enzyme activity and interact with biological targets. In contrast, the ester group at the 2-position of the pyridine ring introduces additional versatility, allowing for further derivatization and functionalization. The presence of two chlorine atoms at the 3- and 6-positions enhances the electrophilicity of the molecule, making it a valuable intermediate in synthetic chemistry.

Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents. Studies have demonstrated that pyridine-based compounds can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. Among these derivatives, 1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate has shown promise in preclinical studies as a potential lead compound for further drug development.

The synthesis of 1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The initial step typically involves the chlorination of a pyridine precursor to introduce the dichloro substituents at the 3- and 6-positions. Subsequent reactions include the formation of an ester linkage between the carboxyl group and an ethyl moiety, followed by the introduction of the benzylcarbamoyl group via nucleophilic substitution or condensation reactions.

One of the key challenges in synthesizing this compound is maintaining regioselectivity during each step to avoid unwanted side products. Advanced techniques such as transition metal catalysis and controlled reaction environments have been employed to enhance yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce the benzylcarbamoyl group with high efficiency.

The pharmacological profile of 1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate has been extensively studied in recent years. Preclinical data suggest that this compound exhibits potent inhibitory activity against various enzymes implicated in inflammatory diseases. Specifically, it has shown significant efficacy in inhibiting cyclooxygenase (COX) enzymes, which are key targets in nonsteroidal anti-inflammatory drug (NSAID) therapy.

Moreover, structural modifications of this compound have led to the discovery of novel analogs with enhanced pharmacokinetic properties. Researchers have explored variations in substituent size and electronic distribution to optimize solubility, bioavailability, and metabolic stability. These efforts have resulted in several promising candidates for further clinical evaluation.

The role of computational chemistry in designing and optimizing 1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying potential interactions with biological targets. By leveraging these tools, scientists can accelerate the drug discovery process and reduce experimental costs.

In conclusion,1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate (CAS No. 1008937-20-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research and development. As our understanding of drug design principles continues to evolve,1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate is poised to play a crucial role in the discovery of next-generation therapeutic agents.

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